ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a cyanobenzamido group, and a dihydrothieno[2,3-c]pyridine group. These groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of multiple functional groups and a heterocyclic ring system would likely result in a complex three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the carbamoyl group might be involved in reactions with nucleophiles, while the cyanobenzamido group might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound is synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These processes involve creating Schiff base compounds characterized using spectroscopic methods like FTIR, 1H, and 13C NMR (Çolak, Karayel, Buldurun, & Turan, 2021).
- Structural Analysis : Crystal and molecular structure analysis is conducted using X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonding which stabilizes the structure (Çolak et al., 2021).
Chemical Reactivity and Derivative Synthesis
- Derivative Formation : Research shows the synthesis of various derivatives from ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. These derivatives are formed through reactions with different carbonyl compounds, leading to the creation of tetrahydropyridothienopyrimidine derivatives and related fused systems (Ahmed, 2003).
- Photophysical Properties : Studies include the synthesis of novel 5,6-disubstituted derivatives and the investigation of their spectral-fluorescent properties. This research aims to understand the correlation between chemical structure and spectral-fluorescent properties (Ershov et al., 2019).
Potential Biological Activities
- Cytotoxicity Studies : A series of substituted derivatives are evaluated for in vitro cytotoxicity towards sensitive and multidrug-resistant leukemia cells. Some compounds show significant inhibitory activity, indicating potential anti-cancer properties (Al-Trawneh et al., 2021).
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as protodeboronation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets .
Biochemical Pathways
The compound may affect various biochemical pathways. This process could potentially affect various downstream effects, such as the regulation of enzyme activity or the modulation of receptor signaling .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties, such as being absorbed in the gastrointestinal tract, being distributed throughout the body, being metabolized by various enzymes, and being excreted in the urine or feces .
Result of Action
It is known that similar compounds can have various effects, such as inhibiting enzyme activity, modulating receptor signaling, or inducing cellular apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-27-19(26)23-8-7-13-14(10-23)28-18(15(13)16(21)24)22-17(25)12-5-3-11(9-20)4-6-12/h3-6H,2,7-8,10H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFBYFKRJXYHPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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